molecular formula C19H11N3O B14440505 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 75238-99-2

2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Katalognummer: B14440505
CAS-Nummer: 75238-99-2
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: NZXXQBBTHGDVBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring with two phenyl groups and two nitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound . The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with altered functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Phenyl-substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

75238-99-2

Molekularformel

C19H11N3O

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-oxo-4,6-diphenyl-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H11N3O/c20-11-15-17(13-7-3-1-4-8-13)16(12-21)19(23)22-18(15)14-9-5-2-6-10-14/h1-10H,(H,22,23)

InChI-Schlüssel

NZXXQBBTHGDVBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.